Liriope muscari baily Saponins
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Overview
Description
Liriope muscari Baily, commonly known as lilyturf, has been identified as a source of bioactive steroidal saponins. These saponins have been the subject of various studies due to their potential therapeutic applications. For instance, a saponin known as D39 has been shown to possess anti-thrombotic activity by targeting non-muscular myosin heavy chain IIA, which is crucial in tissue factor expression and venous thrombosis . Additionally, the aqueous extract of Liriope muscari, its crude saponin fraction, and a major component, Lm-3, have demonstrated anti-inflammatory activities, providing pharmacological evidence for its clinical use in inflammatory diseases .
Synthesis Analysis
The synthesis of Liriope muscari Baily saponins involves the isolation of these compounds from the plant's roots. Novel cytotoxic steroidal saponins have been isolated from a 70% ethanol extract of the roots, and their structures were determined through various spectroscopic methods . The preparation of solid lipid nanoparticles containing this compound C (DT-13-SLN) has been optimized using the emulsification-solvent evaporation method, indicating a potential route for drug delivery systems .
Molecular Structure Analysis
The molecular structures of this compound have been elucidated using infrared, nuclear magnetic resonance, and mass spectroscopy. Ten new steroidal saponins, along with three known ones, were identified, and their cytotoxic activities were assessed against various cell lines . The main active component, steroidal saponin DT-13, has been characterized and evaluated for safety, showing low toxicity at tested doses .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of their biological activities. For example, the saponin D39 has been shown to block the dissociation of NMMHC IIA from TNF receptor 2, which is a novel mechanism for its anti-thrombotic effect . The molecular mechanism of this compound C has been explored, revealing its ability to induce cellular autophagy in human gastric cancer cells through the inhibition of the Akt/mTOR signaling pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed through various methods. The preparation of DT-13-SLN resulted in nanoparticles with a narrow size distribution and good stability, with an average diameter of 128.8 nm and a zeta potential of -30.0 mV . Quality and quantity analysis methods have been established for Liriope muscari Baily, including thin-layer chromatography and ultraviolet spectrophotometry, to determine the polysaccharide contents . Furthermore, ultra-high-performance liquid chromatography coupled with ion-trap time-of-flight mass spectrometry has been used for the determination and fingerprint analysis of steroidal saponins in the roots, which is essential for quality assessment and control .
Scientific Research Applications
Saponin C has a wide range of scientific research applications, including:
Safety and Hazards
Mechanism of Action
Saponin C exerts its effects through various molecular targets and pathways:
Molecular Targets: Saponin C targets specific proteins and enzymes involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Saponin C is typically isolated from the roots of Liriope muscari using a series of extraction and purification steps. The process involves:
Extraction: The roots are extracted with 70% ethanol to obtain a crude extract.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate Saponin C.
Industrial Production Methods: While the industrial production of Saponin C is not extensively documented, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This involves optimizing the extraction process, using larger quantities of raw materials, and employing industrial-scale chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Saponin C undergoes various chemical reactions, including:
Oxidation: Saponin C can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Saponin C.
Substitution: Substitution reactions can introduce new functional groups into the Saponin C molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Comparison with Similar Compounds
Saponin C is unique compared to other steroidal saponins due to its specific structure and biological activities. Similar compounds include:
Ruscogenin: Known for its anti-inflammatory and anti-cancer properties.
Diosgenin: Widely studied for its role in the synthesis of steroid hormones.
Hecogenin: Exhibits anti-inflammatory and anti-cancer activities.
Saponin C stands out due to its potent cytotoxic activity against various cancer cell lines and its ability to modulate multiple biological pathways .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGHTMMHUVFPBQ-ZUTFNMMGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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